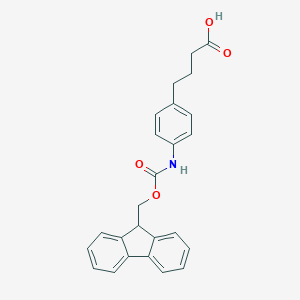

Fmoc-4-(4-aminophenyl)butanoic acid

説明

Structure

3D Structure

特性

IUPAC Name |

4-[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO4/c27-24(28)11-5-6-17-12-14-18(15-13-17)26-25(29)30-16-23-21-9-3-1-7-19(21)20-8-2-4-10-22(20)23/h1-4,7-10,12-15,23H,5-6,11,16H2,(H,26,29)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDPZRHXDZBKJQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: A Versatile Linker and Building Block in Modern Chemistry

An In-depth Technical Guide to Fmoc-4-(4-aminophenyl)butanoic Acid: Properties, Applications, and Protocols for Advanced Research

Fmoc-4-(4-aminophenyl)butanoic acid is a specialized chemical compound that has garnered significant attention in the fields of peptide synthesis, drug development, and bioconjugation.[1] Its unique bifunctional nature, combining a carboxylic acid and an aromatic amine, makes it a valuable asset for researchers and scientists. The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine allows for its strategic and controlled incorporation into complex molecular architectures.[1] This guide provides a comprehensive overview of the chemical properties, applications, and key experimental protocols involving Fmoc-4-(4-aminophenyl)butanoic acid, tailored for professionals in the pharmaceutical and biotechnology sectors.

The core utility of this molecule lies in its ability to act as a linker, introducing a defined spacer element into a target molecule. This is particularly crucial in the design of sophisticated therapeutics like antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras), where precise control over the distance between different functional domains is paramount for efficacy.[1][2] Furthermore, its application extends to material sciences for the creation of functionalized polymers with controlled drug-release properties and in the development of novel diagnostic tools.[1]

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of Fmoc-4-(4-aminophenyl)butanoic acid is essential for its effective handling, storage, and application in synthesis. The compound typically presents as a white powder and its key properties are summarized in the table below.[1]

| Property | Value | Reference |

| CAS Number | 186320-14-9 | [1][3] |

| Molecular Formula | C₂₅H₂₃NO₄ | [1][3] |

| Molecular Weight | 401.46 g/mol | [1][3][4] |

| Appearance | White powder | [1] |

| Melting Point | 166-172 °C | [1] |

| Purity | ≥ 97% (HPLC) | [1] |

| Storage Conditions | 0-8°C | [1] |

The Fmoc protecting group is notably stable under acidic conditions, which makes it orthogonal to other protecting groups like tert-butyloxycarbonyl (Boc) that are cleaved by acids such as trifluoroacetic acid (TFA).[5] This orthogonality is a cornerstone of modern solid-phase peptide synthesis (SPPS), allowing for the selective deprotection and elaboration of different parts of a molecule.[5][6] The Fmoc group is readily removed under mild basic conditions, typically using a solution of a secondary amine like piperidine in an organic solvent such as N,N-dimethylformamide (DMF).[7][8]

Strategic Applications in Research and Development

The versatility of Fmoc-4-(4-aminophenyl)butanoic acid has led to its adoption in a range of advanced scientific applications:

-

Peptide Synthesis: It serves as a non-natural amino acid building block, enabling the synthesis of peptides with modified backbones or C-terminal modifications.[1] The phenylbutanoic acid moiety can introduce conformational constraints or act as a spacer arm.

-

Drug Development and Bioconjugation: This is arguably the most significant area of application. The compound is an ideal linker for attaching cytotoxic drugs to antibodies in the creation of antibody-drug conjugates (ADCs).[1] The linker's length and chemical nature can influence the stability, solubility, and release characteristics of the payload. Similarly, it is employed in the synthesis of PROTACs to connect a target-binding ligand to an E3 ligase-recruiting ligand.[2]

-

Material Science: The molecule can be incorporated into polymers to create functionalized materials.[1] For instance, it can be used to tether bioactive molecules to a polymer backbone for applications in controlled-release drug delivery systems.[1]

-

Diagnostics: In the development of diagnostic assays, Fmoc-4-(4-aminophenyl)butanoic acid can be used to link reporter molecules, such as fluorescent dyes or biotin, to probes that selectively bind to disease biomarkers.[1]

Experimental Protocols: A Practical Guide

The following section provides a detailed, step-by-step methodology for a common application of Fmoc-4-(4-aminophenyl)butanoic acid: its incorporation as a linker onto a solid-phase resin for subsequent peptide synthesis.

Protocol: Loading Fmoc-4-(4-aminophenyl)butanoic Acid onto 2-Chlorotrityl Chloride Resin

This protocol describes the covalent attachment of the linker to a highly acid-labile resin, which allows for the final cleavage of the synthesized peptide under mild acidic conditions, preserving sensitive side-chain protecting groups.

Materials and Reagents:

-

2-Chlorotrityl chloride resin (100-200 mesh)

-

Fmoc-4-(4-aminophenyl)butanoic acid

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Diisopropylethylamine (DIPEA)

-

Methanol (MeOH)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Solid-phase synthesis vessel

-

Shaker or rocker

Procedure:

-

Resin Swelling:

-

Place the desired amount of 2-chlorotrityl chloride resin (e.g., 1 g) into a solid-phase synthesis vessel.

-

Add sufficient DCM to cover the resin (approx. 10 mL/g of resin).

-

Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation. This step is crucial for exposing the reactive sites on the resin.

-

-

Linker Activation and Coupling:

-

In a separate vial, dissolve Fmoc-4-(4-aminophenyl)butanoic acid (1.5-2.0 equivalents relative to the resin loading capacity) in DCM.

-

Add DIPEA (3.0-4.0 equivalents) to the linker solution. The base deprotonates the carboxylic acid, making it a more potent nucleophile to attack the trityl chloride resin.

-

Drain the DCM from the swollen resin.

-

Immediately add the activated linker solution to the resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

-

Capping of Unreacted Sites:

-

After the coupling reaction, drain the linker solution.

-

To cap any unreacted chlorotrityl sites and prevent side reactions in subsequent steps, add a solution of DCM/MeOH/DIPEA (17:2:1, v/v/v) to the resin.

-

Agitate for 30 minutes. The methanol reacts with the remaining chlorotrityl groups, rendering them inert.

-

-

Washing:

-

Drain the capping solution.

-

Wash the resin thoroughly to remove excess reagents and byproducts. A typical washing sequence is:

-

DCM (3 times)

-

DMF (3 times)

-

DCM (3 times)

-

-

Dry the resin under a stream of nitrogen or in a vacuum desiccator.

-

The resin is now successfully functionalized with the Fmoc-4-(4-aminophenyl)butanoic acid linker and is ready for the next step in the synthesis, which would typically be the deprotection of the Fmoc group followed by the coupling of the first amino acid.

Caption: Workflow for loading Fmoc-4-(4-aminophenyl)butanoic acid onto a solid support.

The Role of Fmoc-4-(4-aminophenyl)butanoic Acid in Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that utilize the specificity of a monoclonal antibody to deliver a potent cytotoxic agent directly to cancer cells. The linker that connects the antibody and the cytotoxic payload is a critical component that dictates the overall efficacy and safety of the ADC.

Fmoc-4-(4-aminophenyl)butanoic acid is an excellent candidate for incorporation into ADC linkers. Its defined length provides spatial separation between the bulky antibody and the drug, which can be important for minimizing interference with antibody binding and ensuring efficient drug release at the target site. The aromatic ring can also engage in favorable interactions within the linker-drug conjugate.

Caption: Role of the linker in the structure of an Antibody-Drug Conjugate.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling Fmoc-4-(4-aminophenyl)butanoic acid. It is recommended to handle the compound in a well-ventilated area or a chemical fume hood.[4][9] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[4][9] In case of contact with skin or eyes, the affected area should be flushed immediately with plenty of water.[9][10] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[4][10][11][12]

Conclusion

Fmoc-4-(4-aminophenyl)butanoic acid stands out as a highly valuable and versatile tool in the arsenal of chemists and drug developers. Its well-defined structure, coupled with the robust and orthogonal nature of the Fmoc protecting group, provides a reliable platform for the construction of complex and functional molecules. From enhancing the properties of synthetic peptides to forming the critical bridge in next-generation therapeutics like ADCs, this compound continues to be a key enabler of innovation in science and medicine. The protocols and principles outlined in this guide are intended to provide researchers with the foundational knowledge to effectively harness the potential of this important chemical entity.

References

-

Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Available at: [Link]

-

AAPPTec. Peptide Coupling Reagents. Available at: [Link]

-

Aapptec Peptides. N-Terminal Deprotection; Boc removal. Available at: [Link]

-

GenScript. Terminology of Antibody Drug for Fmoc Deprotection. Available at: [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC. Available at: [Link]

-

Luxembourg Bio Technologies. Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Available at: [Link]

-

AAPPTec, LLC. Safety Data Sheet. Available at: [Link]

-

El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development - ACS Publications. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Fmoc-(S)-3-Amino-4-(4-nitrophenyl)butyric Acid: Your Key to Advanced Peptide Synthesis and Drug Discovery. Available at: [Link]

-

PubChem - NIH. 4-(4-Aminophenyl)butanoic acid | C10H13NO2 | CID 27049. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Advancing Drug Discovery with Specialty Amino Acid Building Blocks. Available at: [Link]

-

Lam, K. S., et al. (2003). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. UC Davis. Available at: [Link]

-

Springer Nature Experiments. Fmoc Solid-Phase Peptide Synthesis. Available at: [Link]

-

Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]

-

AAPPTec. Guide to Solid Phase Peptide Synthesis. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Fmoc-4-aminobutanoic acid, 116821-47-7 | BroadPharm [broadpharm.com]

- 3. FMOC-4-(4-AMINOPHENYL)BUTANOIC ACID | 186320-14-9 [chemicalbook.com]

- 4. peptide.com [peptide.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. chempep.com [chempep.com]

- 7. genscript.com [genscript.com]

- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. matrixscientific.com [matrixscientific.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

Technical Monograph: Fmoc-4-(4-aminophenyl)butanoic Acid

Executive Summary

Fmoc-4-(4-aminophenyl)butanoic acid (CAS: 186320-14-9) is a specialized, rigid linker used extensively in Solid-Phase Peptide Synthesis (SPPS) and PROTAC® (Proteolysis Targeting Chimera) development. Unlike flexible alkyl chains (e.g., PEG or amino-hexanoic acid), the phenyl ring in this molecule introduces structural rigidity, reducing the conformational entropy of the final construct.

For drug development professionals, the precise molecular weight (401.46 g/mol ) is critical for stoichiometric calculations during resin loading and convergent synthesis. This guide details the physicochemical profile, handling protocols, and integration strategies for this linker.

Physicochemical Specifications

The following data represents the standard for high-purity research-grade material.

| Property | Specification | Notes |

| Chemical Name | 4-[4-(9-Fluorenylmethoxycarbonylamino)phenyl]butyric acid | Standard IUPAC nomenclature |

| CAS Number | 186320-14-9 | Primary identifier |

| Molecular Weight (Avg) | 401.46 g/mol | Used for weighing/stoichiometry |

| Monoisotopic Mass | 401.1627 Da | Used for Mass Spec (MS) identification |

| Molecular Formula | C₂₅H₂₃NO₄ | |

| Appearance | White to off-white powder | |

| Solubility | Soluble in DMF, DMSO, NMP | Insoluble in water/ether |

| Purity Standard | ≥ 98% (HPLC) | Critical for avoiding deletion sequences in SPPS |

| Storage | +2°C to +8°C (Desiccated) | Moisture sensitive; keep away from light |

Synthetic Utility: "Linkerology" in Drug Design

In PROTAC design, the linker is not merely a connector; it determines the ternary complex stability between the target protein and the E3 ligase.

-

Rigidity vs. Flexibility: Flexible linkers (PEGs) often suffer from "entropic penalty" upon binding. Fmoc-4-(4-aminophenyl)butanoic acid provides a rigid aromatic scaffold . This restricts the spatial degrees of freedom, potentially improving the binding affinity (

) of the bifunctional molecule. -

Spacer Length: The butanoic acid tail provides a defined distance (~6–8 Å extended length) between the amide bond and the aromatic system, preventing steric clashes at the conjugation site.

Visualization: PROTAC Architecture & Linker Role

The following diagram illustrates where this specific molecule fits into the PROTAC workflow.

Figure 1: The structural role of the rigid linker in facilitating the formation of a productive Ternary Complex.

Experimental Protocol: Solid-Phase Integration

Objective: Coupling Fmoc-4-(4-aminophenyl)butanoic acid to a resin-bound peptide or amine. Challenge: The aromatic amine is less nucleophilic than aliphatic amines, and the bulky phenyl group can hinder coupling efficiency.

Reagents

-

Solvent: DMF (Anhydrous, amine-free).

-

Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or DIC/Oxyma. Note: HATU is preferred for this sterically demanding coupling.

-

Base: DIPEA (Diisopropylethylamine).[1]

Step-by-Step Methodology

-

Resin Preparation:

-

Swell the resin (e.g., Rink Amide or Wang) in DMF for 30 minutes.

-

Perform standard Fmoc deprotection (20% Piperidine/DMF, 2 x 10 min).

-

Wash: DMF (5x), DCM (3x), DMF (3x).

-

-

Activation Cocktail (Pre-activation is Critical):

-

Calculate 3.0 equivalents (eq) of Fmoc-4-(4-aminophenyl)butanoic acid relative to resin loading.

-

Dissolve the linker in minimum DMF.

-

Add 2.9 eq of HATU.

-

Add 6.0 eq of DIPEA.

-

Insight: Allow to activate for exactly 2 minutes . Do not exceed 5 minutes to avoid racemization or side-reactions.

-

-

Coupling Reaction:

-

Monitoring (Kaiser Test):

-

Take a few resin beads.

-

Add Ninhydrin reagents.[3]

-

Blue beads = Incomplete coupling (Free amines present).

-

Yellow/Colorless = Complete coupling.

-

-

Fmoc Deprotection (Post-Coupling):

-

The Fmoc group on the phenyl amine is acid-stable but base-labile.

-

Use 20% Piperidine/DMF (standard protocol).[1]

-

Caution: The resulting aniline (phenyl amine) is less nucleophilic than standard amino acids. The next amino acid coupling will require highly efficient activation (e.g., HATU/HOAt) or extended reaction times.

-

Visualization: SPPS Workflow

Figure 2: Solid-Phase Peptide Synthesis cycle optimized for rigid linker integration.

Quality Control & Storage

To ensure reproducibility in drug development, the following QC parameters must be verified upon receipt of the material.

-

Identity Verification:

-

1H NMR (DMSO-d6): Look for the characteristic fluorenyl protons (7.3–7.9 ppm) and the phenyl ring doublets.

-

Mass Spectrometry (ESI+): Expect a major peak at [M+H]+ = 402.2 or [M+Na]+ = 424.2.

-

-

Handling Precautions:

-

The Fmoc group can be prematurely cleaved by primary amines. Ensure all glassware and solvents are free of amine contaminants.

-

Store under inert gas (Argon/Nitrogen) if possible to prevent oxidation of the phenyl ring over long periods.

-

References

-

PubChem. (2023).[4] 4-(4-Aminophenyl)butanoic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]

Sources

Technical Whitepaper: Fmoc-4-(4-aminophenyl)butanoic Acid (CAS 186320-14-9)

Strategic Integration in Advanced Peptide Synthesis and Medicinal Chemistry[1]

Executive Summary

Fmoc-4-(4-aminophenyl)butanoic acid (CAS 186320-14-9) is a specialized non-canonical amino acid derivative utilized primarily as a semi-rigid linker in solid-phase peptide synthesis (SPPS) and PROTAC (Proteolysis Targeting Chimera) development.[1][2] Unlike purely aliphatic spacers (e.g., GABA or Ahx), this compound incorporates a phenyl ring into the backbone, introducing defined spatial geometry and π-stacking potential while maintaining a flexible butyric acid tail.[1]

This guide details the physicochemical behavior of CAS 186320-14-9, specifically addressing the "Aniline Bottleneck" —a critical reactivity challenge often overlooked in standard protocols.[1] By adhering to the optimized workflows presented here, researchers can ensure quantitative coupling and high-fidelity synthesis of complex bioconjugates.

Chemical Profile & Structural Logic[1]

The structural duality of Fmoc-4-(4-aminophenyl)butanoic acid dictates its behavior in synthesis. It functions as a hybrid spacer, bridging the gap between flexible alkyl chains and rigid aromatic scaffolds.[1]

| Property | Specification | Technical Implication |

| CAS Number | 186320-14-9 | Unique identifier for regulatory/sourcing verification.[1] |

| Formula | C₂₅H₂₃NO₄ | MW: 401.45 g/mol .[1] |

| Backbone | Phenyl-Butanoic Acid | Phenyl: Provides rigidity/π-interaction.[1] Butanoic: Provides solubility/flexibility.[1] |

| Amine Type | Aromatic (Aniline) | CRITICAL: The nucleophilicity of the deprotected amine is significantly lower than aliphatic amines due to resonance delocalization.[1] |

| Solubility | High in DMF, NMP | Compatible with standard SPPS solvents at 0.2–0.5 M. |

Structural Visualization

The diagram below illustrates the functional zones of the molecule and the steric implications for synthesis.

Figure 1: Structural segmentation of Fmoc-4-(4-aminophenyl)butanoic acid highlighting the aniline nitrogen, which requires modified coupling protocols.[1]

Synthetic Utility & Mechanism[1][3]

3.1 The Aniline Bottleneck

The defining feature of this building block is that the Fmoc group protects an aniline (aromatic amine). Upon deprotection, the exposed nitrogen lone pair is delocalized into the phenyl ring.

-

Consequence: The amine is approx. 1,000,000x less nucleophilic than a standard lysine or alanine amine.[1]

-

Risk: Standard coupling times (30–60 min) with weak activators (e.g., HBTU/DIC) will result in incomplete coupling (deletion sequences).[1]

3.2 Orthogonality in Linker Design

In PROTACs and bivalent ligands, this linker is chosen when a specific distance (~8–12 Å) is required without the "floppiness" of a PEG chain.[1] The phenyl ring restricts rotational degrees of freedom, potentially locking the warhead into a bioactive conformation [1].[1]

Experimental Protocols (Self-Validating Systems)

This protocol is designed to overcome the low reactivity of the aniline nitrogen.

4.1 Materials Preparation

-

Stock Solution: Dissolve CAS 186320-14-9 at 0.2 M in DMF. (Note: If solution appears cloudy, add 10% DMSO).[1]

-

Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is mandatory for the step following this linker.[1]

4.2 Step-by-Step SPPS Workflow

Phase A: Coupling CAS 186320-14-9 to the Resin Since the carboxylic acid is aliphatic, this step is standard.[1]

-

Activation: Mix Fmoc-Linker (4 eq), HBTU (3.9 eq), and DIPEA (8 eq) in DMF.

-

Coupling: Add to resin. Agitate for 45 minutes at RT.

-

Validation: Perform Kaiser Test .

-

Result: Beads should be colorless (No free amines remaining on resin).[1]

-

Phase B: Fmoc Deprotection

-

Reagent: 20% Piperidine in DMF (with 0.1 M HOBt to suppress aspartimide formation if applicable).

-

Cycles: 2 x 10 minutes.

-

Wash: DMF (5x), DCM (3x), DMF (3x).

-

Validation: Perform Chloranil Test (preferred for anilines) or Kaiser Test.[1]

Phase C: Coupling the NEXT Amino Acid (The Critical Step) This step couples onto the low-reactivity aniline.[1]

-

Selection: Use the most potent activation chemistry available.

-

Activation: Amino Acid (5 eq) + HATU (4.9 eq) + HOAt (5 eq, optional booster) + DIPEA (10 eq).

-

Coupling: Agitate for 2 hours at RT or 1 hour at 50°C (microwave).

-

Double Coupling: REQUIRED. Drain and repeat step 2-3 with fresh reagents.

-

Validation: Perform Chloranil Test .

4.3 Purification Strategy

-

Cleavage: 95% TFA / 2.5% TIS / 2.5% H₂O (Standard).[1]

-

HPLC: The aromatic ring increases hydrophobicity. Expect a retention time shift of +2 to +4 minutes compared to purely aliphatic analogs on a C18 column (Gradient: 5-95% ACN).[1]

Mandatory Visualization: Reaction Pathway

The following diagram details the specific activation logic required to bypass the nucleophilicity drop at the aniline stage.

Figure 2: Optimized SPPS workflow emphasizing the high-energy activation requirement at Step 3.

Applications in Drug Development[1][3][4][5][6]

6.1 PROTAC Linkerology

In PROTAC design, the linker length and rigidity determine the formation of the ternary complex (Target-PROTAC-E3 Ligase).[1][3]

-

Advantage: CAS 186320-14-9 provides a "stiff" region (phenyl) and a "flexible" region (butyl).[1] This hybrid nature allows the linker to traverse the E3 ligase binding pocket while presenting the warhead at a defined angle, potentially improving degradation efficiency (

) and potency (

6.2 Peptidomimetics

Used to replace labile peptide bonds with a stable hydrocarbon/aromatic scaffold, increasing plasma half-life by resisting protease cleavage.[1]

References

-

Design of PROTAC Linkers. BroadPharm Technical Review. "PROTAC linker is a crosslinker that connects two functional motifs... Alkyl-Chain and Alkyl/ether."[1][4]

-

Fmoc-Based Solid-Phase Peptide Synthesis Protocols. UCI Department of Chemistry. "Standard practices for Fmoc-based solid-phase peptide synthesis... coupling an activated amino acid to the exposed amine."[5]

-

Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Royal Society of Chemistry. "The so-called Fmoc/tBu Solid-Phase Synthesis is the method of choice... involves a solid polymeric protecting group."[6][7]

-

Chemical Properties of Fmoc-4-(4-aminophenyl)butanoic Acid. ChemicalBook. "CAS 186320-14-9 information, including chemical properties, structure... melting point."

Sources

- 1. luxembourg-bio.com [luxembourg-bio.com]

- 2. Chemsigma International Co., Ltd. [chemsigma.com]

- 3. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 4. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]

- 5. chem.uci.edu [chem.uci.edu]

- 6. digital.csic.es [digital.csic.es]

- 7. Greening Fmoc/tBu solid-phase peptide synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Technical Guide: Stability, Storage, and Handling of Fmoc-4-(4-aminophenyl)butanoic acid

Executive Summary

Fmoc-4-(4-aminophenyl)butanoic acid (CAS: 186320-14-9) is a specialized amino acid derivative widely utilized in Solid Phase Peptide Synthesis (SPPS) and the construction of antibody-drug conjugates (ADCs) or PROTAC linkers.[1] Its structure features a butyric acid backbone terminated by a phenyl group, with the aniline nitrogen protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.[2]

Unlike standard aliphatic Fmoc-amino acids, the aniline-derived carbamate linkage in this compound presents unique electronic properties that influence its stability profile. This guide provides a rigorous, data-driven protocol for the storage, handling, and quality control of this reagent to ensure high-fidelity synthesis.

Chemical Profile & Structural Integrity[3]

| Parameter | Specification |

| Chemical Name | 4-(Fmoc-4-aminophenyl)butanoic acid |

| CAS Number | 186320-14-9 |

| Molecular Formula | C₂₅H₂₃NO₄ |

| Molecular Weight | 401.46 g/mol |

| Purity Standard | ≥ 97.0% (HPLC) |

| Appearance | White to off-white powder |

| Melting Point | 166–172 °C |

| Solubility | Soluble in DMF, NMP, DMSO; Insoluble in Water, Ether |

Structural Vulnerabilities

-

Fmoc-Carbamate Linkage: The protecting group is attached to an aniline nitrogen. While stable to acid, it is highly susceptible to base-catalyzed

-elimination (e.g., by piperidine or DBU). -

Carboxylic Acid Tail: The free carboxylic acid is stable in solid form but prone to dimerization or esterification if stored in alcoholic solvents or in the presence of trace coupling reagents.

-

Photostability: The fluorenyl moiety is a fluorophore and can undergo slow photo-degradation upon prolonged exposure to UV light.

Stability Mechanisms

Hydrolytic Stability

In its solid state, the compound is relatively hydrophobic and resists rapid hydrolysis. However, moisture intrusion accelerates the slow hydrolysis of the Fmoc ester linkage, liberating the free amine and 9-fluorenemethanol.

-

Risk: High humidity storage (>60% RH) without desiccation.

-

Result: Formation of free amine (autocatalytic degradation) and insoluble fluorene aggregates.

Thermal Stability

-

Solid State: Stable up to ~100°C for short periods, but long-term storage above 25°C accelerates decarboxylation pathways and oxidation of the phenyl ring.

-

Solution State: In DMF/NMP, the compound is stable for 24–48 hours at room temperature if the solvent is amine-free. Heating solutions >60°C (e.g., microwave synthesis) should be limited to <10 minutes to prevent premature Fmoc cleavage.

Chemical Compatibility

-

Incompatible: Strong bases (Piperidine, DBU, NaOH), Primary/Secondary amines, Strong oxidizers.

-

Compatible: TFA (Trifluoroacetic acid), DIPEA (short exposure), HBTU/HATU (during activation).

Storage Protocols

This protocol ensures a shelf-life extension of 12–24 months.

Long-Term Storage (Stock)

-

Temperature: Store at 2–8°C (Refrigerated). Freezing (-20°C) is acceptable but requires strict equilibration protocols to prevent condensation.

-

Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) if possible.

-

Container: Amber glass vials with Teflon-lined screw caps.

-

Desiccation: Place vials inside a secondary container (sealed jar/bag) containing active silica gel or molecular sieves.

Short-Term Storage (Benchtop)

-

Duration: < 1 Week.

-

Condition: Ambient temperature (20–25°C), protected from direct light.

-

Precaution: Do not return unused powder to the stock vial to avoid cross-contamination.

Handling Workflow Diagram

Figure 1: Standard Operating Procedure (SOP) for the receipt, storage, and handling of Fmoc-4-(4-aminophenyl)butanoic acid.

Solubility & Handling in Solution

Solvent Selection

-

Preferred: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone).

-

Concentration: Typically 0.1 M to 0.5 M for SPPS.

-

-

Alternative: DMSO (Dimethyl sulfoxide) – useful for biological assays but difficult to remove.

-

Avoid: Water, Methanol, Ethanol (potential for esterification of the free acid).

Dissolution Protocol

-

Weigh the required amount of Fmoc-4-(4-aminophenyl)butanoic acid.

-

Add dry DMF (water content < 0.03%).

-

Vortex or sonicate for 30–60 seconds. The solution should be clear and colorless.

-

Note: If the solution turns slightly yellow immediately, check the solvent quality. Free amines in DMF (dimethylamine) will cause premature Fmoc cleavage, indicated by the yellow color of the dibenzofulvene-piperidine adduct.

-

Activation (SPPS Context)

For coupling, standard activation methods (DIC/Oxyma or HBTU/DIPEA) are effective.

-

Caution: Do not pre-activate the acid for > 10 minutes before addition to the resin. Prolonged activation can lead to racemization or side-reactions at the aniline interface.

Troubleshooting & Degradation Analysis

If the reagent performance is suspect, perform the following diagnostics:

| Observation | Probable Cause | Corrective Action |

| Yellowing of Powder | UV degradation or base contamination. | Check purity via HPLC. Discard if purity < 95%. |

| Insoluble Particles in DMF | Hydrolysis (Fluorene aggregates) or Polymerization. | Filter solution (0.2 µm). If >5% insoluble, discard batch. |

| Low Coupling Efficiency | Wet solvent or "Old" Activation mixture. | Use fresh anhydrous DMF. Activate immediately before use. |

Degradation Pathway Diagram

Figure 2: Primary degradation pathway via base-catalyzed elimination of the Fmoc group.

References

- Behrendt, R., White, P., & Offer, J. (2016). "Advances in Fmoc solid-phase peptide synthesis." Journal of Peptide Science, 22(1), 4-27. (General Fmoc stability principles).

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][2][3] Chemical Reviews, 109(6), 2455–2504. (Mechanisms of Fmoc cleavage and stability).

Sources

role of Fmoc group in 4-(4-aminophenyl)butanoic acid

An In-depth Technical Guide: The Strategic Role of the Fmoc Group in the Application of 4-(4-aminophenyl)butanoic Acid

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the ability to selectively manipulate multifunctional molecules is paramount. 4-(4-aminophenyl)butanoic acid (APBA) is one such molecule, offering a unique structural motif: a rigid aromatic core linked to a flexible aliphatic chain, capped by two distinct functional groups—an amine and a carboxylic acid. This bifunctionality is both a source of its utility and a significant synthetic challenge. The key to unlocking its potential lies in a robust protection strategy.

This guide provides a comprehensive technical examination of the role of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group in the chemistry of 4-(4-aminophenyl)butanoic acid. We will explore the fundamental principles governing the selection of the Fmoc group, detail the chemical mechanisms of its application and removal, and illustrate its integration into complex synthetic workflows, providing researchers and drug development professionals with a field-proven understanding of this critical chemical tool.

Part 1: The Core Directive: Why Fmoc Protection is Essential for 4-(4-aminophenyl)butanoic Acid

The utility of APBA stems from its two reactive centers: the nucleophilic aromatic amine (-NH₂) and the carboxylic acid (-COOH). In any multi-step synthesis, leaving both groups exposed would lead to a cascade of undesirable side reactions, including self-polymerization. The primary challenge, therefore, is to selectively block one group while the other undergoes a desired transformation. This is achieved through the use of a protecting group.

The choice of the Fmoc group to protect the amine of APBA is a strategic decision rooted in the principle of orthogonal synthesis . An ideal protecting group must be stable under a specific set of reaction conditions while being cleanly removable under a different, non-interfering set of conditions.[1][] The Fmoc group excels in this regard, offering a unique combination of properties that make it superior for this application.

Pillars of the Fmoc Advantage:

-

Base Lability: The defining feature of the Fmoc group is its susceptibility to cleavage under mild basic conditions.[3][4] This is typically achieved using a secondary amine, most commonly a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][5][6] This process occurs via a β-elimination mechanism and is remarkably fast and clean.[][7]

-

Acid Stability: Crucially, the Fmoc group is exceptionally stable in acidic environments.[1][7][8] This stability is the cornerstone of its orthogonality with many other protecting groups used in synthesis, such as the acid-labile tert-butyloxycarbonyl (Boc) group, which is used to protect other functional groups (e.g., on amino acid side chains).[9][] This allows for selective deprotection of the Fmoc-protected amine without disturbing acid-sensitive parts of the molecule or the linkage to a solid-phase resin.[4]

-

UV-Active Monitoring: The fluorenyl moiety of the Fmoc group possesses a strong UV absorbance.[1][11] During its cleavage, a dibenzofulvene byproduct is released, which can be quantified spectrophotometrically.[4] This feature is invaluable in automated solid-phase peptide synthesis (SPPS), as it allows for real-time, quantitative monitoring of the deprotection step to ensure the reaction has gone to completion before proceeding to the next coupling cycle.[11]

Key Applications Enabled by Fmoc-APBA:

-

Solid-Phase Peptide Synthesis (SPPS): Fmoc-APBA is widely used as a non-canonical amino acid or, more frequently, as a bifunctional linker.[12] In this role, its carboxylic acid can be anchored to a solid support resin, while the Fmoc-protected amine is available for sequential peptide chain elongation.[13][14][15]

-

Drug Development and Bioconjugation: The molecule serves as a critical linker in the construction of complex therapeutic modalities.[12][16] For example, in Proteolysis Targeting Chimeras (PROTACs), it can connect a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase.[17] The controlled, sequential nature of Fmoc chemistry is essential for building these intricate structures.

-

Materials Science: Fmoc-APBA is employed in the synthesis of functionalized polymers, where it can be incorporated to create materials for applications such as controlled-release drug delivery systems.[12]

Part 2: The Chemistry of Protection and Deprotection

A trustworthy protocol is a self-validating one. The procedures outlined below are standard, robust, and grounded in well-understood reaction mechanisms, ensuring reproducibility and high yields.

Synthesis of 4-(Fmoc-4-aminophenyl)butanoic acid

The introduction of the Fmoc group onto the primary amine of APBA is a straightforward acylation reaction. The use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) is generally preferred over 9-fluorenylmethyl chloroformate (Fmoc-Cl) as it is more stable and less prone to forming undesired dipeptide-like side products.[4][5][18]

Experimental Protocol: Fmoc Protection

-

Dissolution: Dissolve 4-(4-aminophenyl)butanoic acid (1.0 equivalent) in a suitable solvent mixture, such as 10% aqueous sodium carbonate or a 1:1 mixture of dioxane and aqueous sodium bicarbonate.[5] The base ensures the amino group is deprotonated and thus maximally nucleophilic.

-

Reagent Addition: In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in dioxane or acetone.[5] Cool the amino acid solution to 0-5°C in an ice bath and add the Fmoc-OSu solution dropwise with vigorous stirring.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-12 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting amine.

-

Work-up and Isolation:

-

Dilute the reaction mixture with water.

-

Perform an extraction with diethyl ether to remove any unreacted Fmoc-OSu and the N-hydroxysuccinimide byproduct.[5]

-

Carefully acidify the aqueous layer to pH 2-3 with cold, dilute hydrochloric acid. This will protonate the carboxylic acid, causing the desired product to precipitate.[5]

-

Collect the precipitate by vacuum filtration.

-

-

Purification: Wash the collected solid with cold water to remove inorganic salts. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-(Fmoc-4-aminophenyl)butanoic acid as a white solid.

Caption: Stepwise mechanism of Fmoc group cleavage by piperidine.

Part 3: Workflow Integration and Data

The true value of Fmoc-APBA is realized when it is integrated into a larger synthetic strategy, such as Solid-Phase Peptide Synthesis (SPPS).

Workflow: Incorporation of Fmoc-APBA into a Peptide Chain via SPPS

The following diagram illustrates a standard cycle for adding an Fmoc-APBA unit to a growing peptide chain anchored to a solid support.

Caption: A standard SPPS cycle for incorporating Fmoc-APBA.

Data Summary: Key Properties and Conditions

For ease of reference, the following tables summarize critical data for the compounds and reactions discussed.

Table 1: Physicochemical Properties

| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Role |

| 4-(4-aminophenyl)butanoic acid | C₁₀H₁₃NO₂ | 179.22 [19] | 121-124 [20] | Bifunctional Linker/Building Block |

| Fmoc-OSu | C₁₉H₁₅NO₅ | 337.33 | ~152 | Fmoc Donor Reagent |

| Piperidine | C₅H₁₁N | 85.15 | -9 | Base for Deprotection |

Table 2: Comparison of Common Fmoc Deprotection Conditions

| Reagent/Condition | Concentration | Typical Time | Advantages | Disadvantages |

| Piperidine/DMF | 20% (v/v) | 10-20 min | Highly effective, well-established, acts as own scavenger. [4][6] | Piperidine is a controlled substance in some regions. |

| DBU/Piperidine/DMF | 2% DBU, 2% Piperidine | 10-15 min | Uses less piperidine, very rapid. [7] | DBU is a strong, non-nucleophilic base; may cause side reactions with sensitive substrates. |

| Diethylamine/DMF | 10-60% (v/v) | 120-180 min | Inexpensive alternative to piperidine. [21] | Significantly slower reaction rates. [21] |

| Morpholine/Acetonitrile | ~12.5% (v/v) | ~24 hours | Effective alternative base. | Very slow compared to piperidine. [3] |

Conclusion

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is not merely a protecting group; it is a strategic enabler that unlocks the synthetic potential of 4-(4-aminophenyl)butanoic acid. Its unique combination of robust acid stability and mild base lability provides the orthogonal handle required for the precise, sequential construction of complex molecules. From peptide synthesis to the development of next-generation therapeutics like PROTACs, the judicious application of Fmoc protection allows researchers to leverage the unique structural features of APBA with confidence and control. The well-defined mechanisms and reliable protocols for its use have solidified the role of Fmoc-APBA as an indispensable tool for professionals in chemical synthesis and drug discovery.

References

-

Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2013). Linkers, resins, and general procedures for solid-phase peptide synthesis. Methods in Molecular Biology, 1047, 23-41. [Link]

-

Gutta, P., & Kotha, S. (2007). New Stable Backbone Linker Resins for Solid-Phase Peptide Synthesis. Organic Letters, 9(18), 3551-3553. [Link]

-

Camarero, J. A. (2017). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 22(5), 753. [Link]

- Fields, G. B., & Fields, C. G. (1997). Methods for Removing the Fmoc Group. In: Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.

-

AAPPTec. Solid Phase Peptide Synthesis Linkers and Reagents. [Link]

-

Fields, C. G., & Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Peptide Synthesis Protocols (pp. 17-27). Humana Press. [Link]

-

Wikipedia. Fluorenylmethyloxycarbonyl protecting group. [Link]

-

Lokey Lab Protocols, UC Santa Cruz. Fmoc. [Link]

-

Wade, J. D., & Alewood, P. F. (2019). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. Australian Journal of Chemistry, 72(11), 835-844. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 27049, 4-(4-Aminophenyl)butanoic acid. [Link]

-

Hopax Fine Chemicals. Fmoc vs Boc: Choosing the Right Amino Acid Derivative. [Link]

-

Bofill, J. M., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Methods and Protocols, 6(6), 104. [Link]

- Bolin, D. R., Sytwu, I., & Merrifield, R. B. (1997). An Efficient Procedure for the Preparation of Fmoc-Amino Acids. Peptide Research, 10(6), 321-323.

-

Hopax Fine Chemicals. Understanding Fmoc-Trp(Boc)-OH: Properties and Synthesis Applications. [Link]

-

Chemsrc. 4-(4-Aminophenyl)butanoic acid | CAS#:15118-60-2. [Link]

-

Ly, R. T., et al. (2011). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Molecules, 16(4), 2961-2971. [Link]

-

American Chemical Society. 9-Fluorenylmethyloxycarbonyl chloride. [Link]

-

Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2017). A Greener, Efficient and Catalyst-Free Ultrasonic-Assisted Protocol for the N-Fmoc Protection of Amines. SciELO. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 13893, 4-Amino-4-phenylbutanoic acid. [Link]

-

Organic Chemistry Portal. Fmoc-Protected Amino Groups. [Link]

- Bolin, D. R., et al. (1997). Methods for the synthesis of fmoc protected amines.

-

Jukanti, R., et al. (2011). Derivatization reaction of FMOC-Cl with an amine and an alcohol. ResearchGate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Advancing Drug Discovery with Specialty Amino Acid Building Blocks. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Fmoc-(S)-3-Amino-4-(4-nitrophenyl)butyric Acid: Your Key to Advanced Peptide Synthesis and Drug Discovery. [Link]

Sources

- 1. chempep.com [chempep.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 7. Lokey Lab Protocols: Fmoc [lokeylab.wikidot.com]

- 8. chempep.com [chempep.com]

- 9. nbinno.com [nbinno.com]

- 11. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 12. chemimpex.com [chemimpex.com]

- 13. Linkers, resins, and general procedures for solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. bachem.com [bachem.com]

- 16. nbinno.com [nbinno.com]

- 17. Fmoc-4-aminobutanoic acid, 116821-47-7 | BroadPharm [broadpharm.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. 4-(4-Aminophenyl)butanoic acid | C10H13NO2 | CID 27049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. 4-(4-Aminophenyl)butanoic acid | CAS#:15118-60-2 | Chemsrc [chemsrc.com]

- 21. renyi.hu [renyi.hu]

Fmoc-4-(4-aminophenyl)butanoic acid: A Technical Guide to Aromatic Linker Integration

Executive Summary

Fmoc-4-(4-aminophenyl)butanoic acid (CAS: 186320-14-9) is a specialized "hybrid" building block used in Solid Phase Peptide Synthesis (SPPS) and medicinal chemistry (specifically PROTACs). Unlike standard aliphatic linkers (like GABA or PEG), this molecule introduces a rigid aromatic scaffold combined with a flexible aliphatic tail.

This guide addresses the critical technical challenge associated with this molecule: The Aniline Trap . While coupling this molecule to a peptide chain is standard, extending the chain from its deprotected amine is chemically difficult due to the low nucleophilicity of the resulting aniline. This guide provides the specific protocols required to overcome this bottleneck.

Part 1: Chemical Profile & Strategic Application

The Molecule[1][2][3][4][5]

-

Chemical Name: 4-(4-(9-fluorenylmethoxycarbonylamino)phenyl)butanoic acid

-

Formula: C₂₅H₂₃NO₄

-

Molecular Weight: 401.46 g/mol

-

Structure: An Fmoc-protected amino group attached to the para position of a phenyl ring, which is connected to a butyric acid tail.

Why Use It? (The "Rigid Spacer" Logic)

In drug development, particularly for PROTACs (Proteolysis Targeting Chimeras) , linker geometry is binary:

-

Flexible Linkers (PEG, Gly-Gly): Allow free rotation, maximizing the chance of finding a binding conformation but incurring a high entropy penalty.

-

Rigid Linkers (Piperazine, Phenyl): Pre-organize the molecule, reducing entropy loss upon binding.

Fmoc-4-(4-aminophenyl)butanoic acid offers a "Goldilocks" zone:

-

The Phenyl Ring: Provides structural rigidity and potential

- -

The Butanoic Acid Tail: Offers 3 carbons of flexibility to relieve steric strain during coupling.

Part 2: The "Aniline Trap" Workflow

The integration of this molecule involves two distinct chemical realities. You must treat the Input Coupling (easy) and Output Coupling (hard) differently.

Phase A: Input Coupling (Standard)

Objective: Attach Fmoc-4-(4-aminophenyl)butanoic acid to the resin or N-terminus of a peptide. Chemistry: The reactive group is an aliphatic carboxylic acid . It behaves exactly like Fmoc-GABA-OH or Fmoc-Ala-OH.

Protocol:

-

Activation: Standard HBTU/DIEA or DIC/HOBt.

-

Stoichiometry: 3-4 equivalents relative to resin loading.

-

Time: 45–60 minutes at Room Temperature (RT).

-

Validation: Standard Kaiser Test (Blue = Positive before coupling, Colorless = Negative after).

Phase B: Deprotection

Objective: Remove the Fmoc group.[1][2]

Chemistry: Base-induced

Protocol:

-

Reagent: 20% Piperidine in DMF.

-

Cycles: 2 x 10 minutes.

-

Result: You now have a free amine.[1] CRITICAL WARNING: This is an aniline (aromatic amine), not a primary aliphatic amine.

Phase C: Output Coupling (The Bottleneck)

Objective: Couple the next amino acid to the exposed aniline. The Problem: The phenyl ring withdraws electron density from the nitrogen via resonance, making it a weak nucleophile . Standard HBTU protocols will fail or yield <50% conversion, leading to deletion sequences.

The "Turbo" Protocol (Required for Phase C): To force the reaction, you must use a more potent acylation species (HOAt/HATU) or increased temperature.

| Parameter | Standard Protocol (DO NOT USE) | "Turbo" Protocol (REQUIRED) |

| Activator | HBTU or HCTU | HATU or COMU |

| Additive | None | HOAt (Enhances rate for anilines) |

| Base | DIEA (DIPEA) | TMP (Collidine) or DIEA |

| Temperature | Room Temperature | 50°C - 75°C (Microwave preferred) |

| Time | 45 mins | 2 x 60 mins (Double Coupling) |

| Solvent | DMF | NMP (Better solubility for aromatics) |

Part 3: Visualizing the Workflow

The following diagram illustrates the distinct energy barriers in the synthesis cycle. Note the "Red Zone" where standard chemistry fails.

Caption: The "Aniline Trap" in SPPS. Note the transition from standard blue/yellow phases to the critical red phase requiring enhanced coupling conditions.

Part 4: Troubleshooting & QC

Monitoring the Aniline

The standard Kaiser test (Ninhydrin) relies on the formation of Ruhemann's purple. Anilines often react differently:

-

Kaiser Test on Aniline: May appear red-brown or faint orange rather than deep blue. Do not interpret a "non-blue" result as a negative test after deprotection.

-

Chloranil Test: Better suited for secondary amines, but can be used here. Positive = Blue/Green spots.

-

Best Practice: Remove a small resin sample (~2mg), cleave (TFA/H2O), and run LC-MS to verify the Fmoc group is gone before attempting the difficult coupling.

Aggregation

The aromatic ring promotes

-

Solution: Use NMP (N-methylpyrrolidone) instead of DMF for the coupling step involving this linker. NMP disrupts aggregation more effectively.

Part 5: References

-

Chemical Profile & CAS Data:

-

Aniline Coupling in SPPS:

-

PROTAC Linker Design:

Sources

Technical Guide: Spectroscopic Profiling & Application of Fmoc-4-(4-aminophenyl)butanoic Acid

CAS Number: 186320-14-9 Molecular Formula: C₂₅H₂₃NO₄ Molecular Weight: 401.46 g/mol [1]

Executive Summary & Molecular Architecture

Fmoc-4-(4-aminophenyl)butanoic acid is a specialized non-canonical amino acid derivative used primarily as a rigid aromatic linker in Solid-Phase Peptide Synthesis (SPPS). Unlike flexible aliphatic spacers (like GABA or Ahx), the phenyl ring in this molecule introduces a defined structural constraint, making it critical for the development of peptidomimetics, PROTACs (Proteolysis Targeting Chimeras), and molecular probes.

Structural Disambiguation

It is vital to distinguish this compound from its isomers to ensure experimental validity:

-

Target Molecule (CAS 186320-14-9): Fmoc group attached to the aniline nitrogen on the phenyl ring. The carboxylic acid is at the end of a propyl chain attached to the para position.

-

Common Confusion: Often confused with Fmoc-2-aminobutyric acid (Fmoc-Abu-OH) or Fmoc-GABA, which lack the aromatic core.

Molecular Topology

-

Lipophilicity (cLogP): ~4.7 (High hydrophobicity due to Fmoc + Phenyl).

-

Acid Dissociation (pKa): ~4.76 (Carboxylic acid).

-

Protecting Group: 9-Fluorenylmethoxycarbonyl (Fmoc), base-labile (removable with 20% piperidine).

Spectroscopic Characterization

The following data represents the consensus spectroscopic profile for high-purity (>97%) material. These values serve as the primary reference for identity confirmation during QC release.

Proton Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 12.05 | s (broad) | 1H | –COOH | Carboxylic acid proton; often invisible if exchanged with |

| 9.65 | s | 1H | –NH – | Carbamate NH. Downfield shift indicates conjugation with the aromatic ring. |

| 7.91 | d ( | 2H | Fmoc Ar–H | Fluorenyl C4, C5 positions (pseudo-ortho). |

| 7.74 | d ( | 2H | Fmoc Ar–H | Fluorenyl C1, C8 positions. |

| 7.43 | t ( | 2H | Fmoc Ar–H | Fluorenyl C3, C6 positions. |

| 7.30 – 7.38 | m | 4H | Fmoc/Linker | Overlap of Fmoc C2, C7 and Linker Phenyl (AA'BB' system). |

| 7.10 | d ( | 2H | Linker Ar–H | Phenyl protons meta to the amine (adjacent to alkyl chain). |

| 4.48 | d ( | 2H | Fmoc –CH | Methylene bridge of the Fmoc group. |

| 4.31 | t ( | 1H | Fmoc –CH | Methine bridge of the Fmoc group. |

| 2.53 | t ( | 2H | –CH | Benzylic protons ( |

| 2.21 | t ( | 2H | –CH | |

| 1.78 | quint ( | 2H | –CH | Central methylene ( |

Carbon-13 NMR ( C NMR)

Key Diagnostic Signals:

-

Carbonyls: ~174.5 ppm (COOH), ~153.8 ppm (Carbamate C=O).

-

Aromatic (Fmoc): 143.9, 140.9 ppm (Quaternary bridgeheads).

-

Aromatic (Linker): ~137.0 ppm (Quaternary C-N), ~136.5 ppm (Quaternary C-Alkyl).

-

Aliphatic: 65.8 ppm (Fmoc CH

), 46.8 ppm (Fmoc CH), 34.5 ppm (

Mass Spectrometry (ESI-MS)

-

Ionization Mode: Positive (+).

-

Molecular Ion [M+H]⁺: 402.2 m/z.

-

Sodium Adduct [M+Na]⁺: 424.2 m/z.

-

Fragment: 179.1 m/z (Loss of Fmoc group, observing the amino-phenyl-butyric core).

Infrared Spectroscopy (FT-IR)

-

3300 cm⁻¹: N-H stretch (Amide A).

-

1690-1710 cm⁻¹: C=O stretch (Carboxylic acid dimer).

-

1650 cm⁻¹: C=O stretch (Carbamate/Amide I).

-

1530 cm⁻¹: N-H bend (Amide II).

Analytical Validation Workflow

To ensure the material is suitable for GMP or high-value synthesis, the following self-validating workflow is recommended.

Figure 1: Analytical validation decision tree ensuring identity (NMR/MS) and purity (HPLC) before batch release.

HPLC Method Parameters

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm).

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 5% B to 95% B over 20 minutes.

-

Detection: UV at 254 nm (Fmoc absorption) and 210 nm.

-

Retention Time: Expect elution late in the gradient (~14-16 min) due to high lipophilicity.

Synthesis & Handling Protocol

For researchers needing to synthesize this linker from the unprotected precursor (4-(4-aminophenyl)butanoic acid, CAS 15118-60-2).

Reaction Pathway

The synthesis utilizes Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) rather than Fmoc-Cl to prevent oligomerization and ensure milder conditions.

Figure 2: Synthetic route utilizing Fmoc-OSu for selective protection of the aniline amine.

Step-by-Step Protocol

-

Dissolution: Dissolve 10 mmol of 4-(4-aminophenyl)butanoic acid in 25 mL of 10% NaHCO

(aq). -

Addition: Dissolve 10 mmol of Fmoc-OSu in 25 mL of Dioxane. Add this slowly to the aqueous solution.

-

Reaction: Stir at room temperature for 18–24 hours. The mixture will become cloudy.

-

Workup:

-

Dilute with water (50 mL).

-

Wash with diethyl ether (2x) to remove unreacted Fmoc-OSu (organic by-products).

-

Critical Step: Acidify the aqueous layer carefully with 1N HCl to pH ~2.0. The product will precipitate as a white solid.

-

-

Isolation: Filter the precipitate, wash with cold water, and dry under vacuum over P

O -

Recrystallization: If HPLC purity <97%, recrystallize from Ethyl Acetate/Hexane.

Application Context

Why Use This Linker?

-

Rigidity: Unlike aliphatic linkers (Gly-Gly, Ahx), the phenyl ring restricts conformational freedom, which is useful for positioning warheads in drug design.

-

UV Traceability: The Fmoc group provides strong UV absorbance, but even after deprotection, the internal phenyl ring allows for easy detection of the linker segment during purification.

Storage & Stability

-

Storage: 2-8°C, desiccated.

-

Stability: Stable in solid form for >2 years. Hydrolyzes slowly in solution if exposed to base.

References

-

National Center for Biotechnology Information (PubChem). (n.d.). 4-(4-Aminophenyl)butanoic acid (Precursor Data). PubChem Compound Summary for CID 27049. Retrieved January 31, 2026, from [Link]

Sources

Methodological & Application

Application Note: Fmoc-4-(4-aminophenyl)butanoic acid in Solid-Phase Peptide Synthesis (SPPS)

Executive Summary & Molecule Profile

Fmoc-4-(4-aminophenyl)butanoic acid (Fmoc-APBA) is a specialized non-canonical amino acid derivative utilized primarily as a hydrophobic spacer or rigid linker in peptide synthesis. Unlike flexible aliphatic linkers (e.g., Fmoc-GABA or Fmoc-Ahx), the inclusion of the phenyl ring introduces structural rigidity and aromatic interactions (π-π stacking) that can modulate the pharmacokinetic profile of the final conjugate.

However, the incorporation of Fmoc-APBA introduces a critical synthetic bottleneck: the nucleophilicity of the aromatic amine (aniline) . While the carboxylic acid tail couples via standard protocols, the subsequent elongation step—coupling an amino acid to the deprotected aniline nitrogen—requires high-efficiency activation strategies to overcome the low pKa (~4.6) of the aniline group.

Physicochemical Profile[1][2][3][4][5][6][7][8]

| Property | Specification |

| Chemical Name | Fmoc-4-(4-aminophenyl)butanoic acid |

| Common Abbreviation | Fmoc-APBA / Fmoc-4-APBA |

| CAS Number | 186320-14-9 |

| Molecular Weight | 401.46 g/mol |

| Molecular Formula | C₂₅H₂₃NO₄ |

| Functional Class | Aromatic Spacer / Linker |

| Reactive Groups | 1x Aliphatic Carboxylic Acid (C-term), 1x Aromatic Amine (N-term, protected) |

| Solubility | Soluble in DMF, NMP, DMSO; sparingly soluble in DCM |

Critical Synthetic Challenge: The "Aniline Barrier"

To successfully utilize Fmoc-APBA, one must understand the electronic environment of the nitrogen atom.

-

Standard Amino Acids: The N-terminal amine is aliphatic (pKa ~9–10). It is highly nucleophilic and couples rapidly.

-

Fmoc-APBA (Deprotected): The amine is an aniline (pKa ~4.6). The lone pair of electrons on the nitrogen is delocalized into the aromatic ring, drastically reducing its availability to attack the incoming activated amino acid ester.

Implication: Standard coupling protocols (e.g., HBTU/DIEA for 30 mins) will likely result in incomplete coupling (deletion sequences). High-efficiency activation (HATU/HOAt) and extended reaction times are mandatory.

Visualization: Reactivity Landscape

Figure 1: Comparative reactivity of standard aliphatic amines versus the APBA aniline moiety. The delocalization of electrons in APBA necessitates aggressive coupling conditions.

Detailed Experimental Protocols

These protocols assume a standard resin loading (0.3 – 0.6 mmol/g). For higher loading resins, increase solvent volumes to ensure adequate swelling.

Protocol A: Coupling Fmoc-APBA to the Resin/Peptide

Objective: Attach the aliphatic carboxylic acid tail of Fmoc-APBA to the N-terminus of the resin-bound peptide.

Since the carboxylic acid is aliphatic (butyric acid chain), steric hindrance is low, and standard activation works well.

-

Preparation: Dissolve Fmoc-APBA (3.0 eq relative to resin loading) in DMF (approx. 0.1 – 0.2 M concentration).

-

Activation: Add DIC (3.0 eq) and Oxyma Pure (3.0 eq).

-

Note: HBTU/DIEA (3.0/6.0 eq) is also acceptable, but DIC/Oxyma suppresses racemization better if the previous residue is susceptible (e.g., Cys, His).

-

-

Reaction: Add the activated solution to the resin.

-

Agitation: Shake/vortex at Room Temperature (RT) for 45–60 minutes .

-

Wash: Drain and wash resin with DMF (3 x 1 min).

-

QC: Perform a Kaiser Test. It should be negative (colorless beads), indicating the resin amines are capped.

Protocol B: Elongation – Coupling to the APBA Aniline

Objective: Attach the NEXT amino acid to the difficult aniline nitrogen of APBA.

CRITICAL STEP: Do not use standard HBTU protocols here.

-

Fmoc Deprotection:

-

Treat resin with 20% Piperidine in DMF (2 x 10 min).

-

Warning: Ensure extensive washing (DMF 5 x 1 min) after deprotection. Residual piperidine will consume the expensive HATU reagent in the next step.

-

-

Activation (The "Turbo" Mix):

-

Reaction:

-

Add the pre-activated mixture to the resin immediately (HATU reacts fast).

-

Time: Allow to react for 2 hours at RT.

-

Optional: Microwave assistance (75°C for 5 min) is highly effective for this specific aniline coupling if equipment is available.

-

-

Re-Coupling (Double Coupling):

-

Drain the vessel.

-

Repeat Step 2 and 3 with fresh reagents.

-

Why? The aniline is stubborn. A fresh charge of activated ester drives the equilibrium toward completion.

-

-

Capping (Recommended):

-

After the double couple, treat with Acetic Anhydride/Pyridine/DMF (1:1:8) for 10 mins to cap any unreacted aniline amines. This prevents deletion sequences from growing further.

-

Process Monitoring & Quality Control

Standard colorimetric tests can be misleading with anilines.

| Test Method | Suitability for APBA Aniline | Interpretation |

| Kaiser Test (Ninhydrin) | Low | Anilines often fail to produce the characteristic deep blue/purple color. A "negative" Kaiser test might be a false negative (presence of free aniline that didn't react with ninhydrin). |

| Chloranil Test | Medium/High | Better suited for secondary amines and anilines. A positive result is a blue/green staining of the beads. |

| Micro-Cleavage (HPLC) | Gold Standard | Cleave 2-5 mg of resin with 95% TFA for 30 mins. Inject on HPLC. Look for the shift in retention time corresponding to the addition of the next amino acid. |

Workflow Visualization

Figure 2: Step-by-step workflow highlighting the critical "Turbo Couple" required after Fmoc-APBA deprotection.

Troubleshooting & Optimization

-

Aggregation: The hydrophobic phenyl ring can induce aggregation, especially in longer peptides.

-

Solution: Use "Magic Mixture" solvents (DCM/DMF/NMP/1% Triton X-100) or elevate temperature to 50°C during coupling.

-

-

Incomplete Coupling (Deletion):

-

Diagnosis: Mass spec shows peak corresponding to [Target Mass - (Incoming AA)].

-

Fix: Switch to Symmetric Anhydride activation for the incoming amino acid (Amino Acid + DIC (1:0.5 eq) in DCM, remove urea, then add to resin in DMF). This creates a highly reactive species.

-

-

Solubility: Fmoc-APBA is generally soluble, but if it precipitates in pure DCM, switch to DMF or NMP.

References

-

Bachem. (2024).[3] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Application Notes. Link

-

Isidro-Llobet, A., et al. (2009).[4] Amino Acid-Protecting Groups.[3][5][6][7][8] Chemical Reviews, 109(6), 2455-2504. (Foundational text on protecting group stability including Fmoc/Aniline dynamics). Link

-

Chem-Impex International. (n.d.). Product Data: 4-(Fmoc-4-aminophenyl)butanoic acid.[9][5][10] (CAS Verification and physical properties).[5] Link

-

PubChem. (2025).[5][11][1] Compound Summary: 4-(4-Aminophenyl)butanoic acid.[9][5][11][1][10] National Library of Medicine. (pKa and structural data).[1] Link

-

Al-Warhi, T. I., et al. (2012).[4] Recent advancements in solid-phase peptide synthesis coupling reagents. Journal of Saudi Chemical Society. (Review of HATU/HOAt utility for difficult couplings). Link

Sources

- 1. 4-Amino-4-phenylbutanoic acid | C10H13NO2 | CID 13893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. peptide.com [peptide.com]

- 3. bachem.com [bachem.com]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 7. Fmoc-4-aminobutanoic acid, 116821-47-7 | BroadPharm [broadpharm.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. 4-(4-Aminophenyl)butanoic acid | CAS#:15118-60-2 | Chemsrc [chemsrc.com]

- 10. FMOC-4-(4-AMINOPHENYL)BUTANOIC ACID | 186320-14-9 [chemicalbook.com]

- 11. 4-(4-Aminophenyl)butanoic acid | C10H13NO2 | CID 27049 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Protocol for Coupling Fmoc-4-(4-aminophenyl)butanoic Acid to Resin

This Application Note is designed to provide a rigorous, field-validated guide for the solid-phase immobilization and coupling of Fmoc-4-(4-aminophenyl)butanoic acid (Fmoc-APB).

Unlike standard

Introduction & Chemical Profile[1][2][3][4][5][6][7][8][9]

Fmoc-4-(4-aminophenyl)butanoic acid is a non-canonical amino acid often used as a rigid linker or spacer in peptide synthesis, PNA (Peptide Nucleic Acid) design, and fragment-based drug discovery.

Key Structural Features[1][7][10]

-

Achiral C-Terminus: The carboxylic acid is attached to a propyl chain (

). Consequently, racemization during loading is impossible , allowing for more aggressive activation methods (e.g., DMAP-catalyzed esterification) without loss of chiral integrity. -

Aniline Nucleophile: Upon Fmoc removal, the exposed amine is an aniline (

). Anilines are significantly less nucleophilic (

| Property | Specification |

| Formula | |

| MW | 401.46 g/mol |

| Solubility | Soluble in DMF, NMP; slightly soluble in DCM (improve with minimal DMF). |

| Chirality | Achiral (at the carboxyl linkage site). |

| CAS | 186320-14-9 |

Strategic Resin Selection

The choice of resin determines the C-terminal functionality and the cleavage conditions.

| Resin Type | Linker Chemistry | Final Product | Recommended For |

| 2-Chlorotrityl Chloride (2-CTC) | Trityl ester ( | C-term Acid | Preferred. Mildest loading; prevents dipeptide formation; allows protected fragment cleavage. |

| Wang Resin | Benzyl ester | C-term Acid | Standard synthesis requiring strong acid cleavage (95% TFA). |

| Rink Amide | Benzhydrylamine | C-term Amide | Peptide amides; stable to high temperature. |

Experimental Protocols

Protocol A: Immobilization on 2-Chlorotrityl Chloride (2-CTC) Resin

Best for: Maximizing yield, preventing side reactions, and synthesizing protected fragments.

Mechanism: Nucleophilic substitution of the chloride by the carboxylate. This reaction is extremely moisture-sensitive but very efficient.

Reagents:

-

Fmoc-4-(4-aminophenyl)butanoic acid (0.6 – 0.8 eq relative to resin capacity)

-

DIPEA (N,N-Diisopropylethylamine) (4.0 eq)[1]

-

DCM (Anhydrous)

-

Methanol (HPLC grade)

Step-by-Step Procedure:

-

Resin Preparation: Weigh 2-CTC resin into a fritted polypropylene reactor. Wash with anhydrous DCM (

min) to remove moisture and stabilizers. -

Reactant Dissolution: Dissolve Fmoc-APB (0.6–0.8 eq) in dry DCM.

-

Expert Tip: If the solid does not dissolve fully in DCM, add dry DMF dropwise until clear. Avoid excessive DMF as it can promote premature Fmoc removal if basicity is high, though less critical with 2-CTC.

-

-

Loading Reaction: Add the amino acid solution to the resin.[2][3][4][5] Immediately add DIPEA (4.0 eq).

-

Incubation: Shake vigorously for 2 hours at room temperature.

-

Note: Do not exceed 4 hours. Prolonged exposure to base can hydrolyze the trityl chloride.

-

-

Capping: Add Methanol (

) directly to the reaction mixture. Shake for 20 minutes .-

Reasoning: Methanol caps unreacted trityl chlorides, preventing them from reacting with subsequent amino acids or nucleophiles.

-

-

Washing: Drain and wash resin:

Protocol B: Immobilization on Wang Resin

Best for: Standard solid-phase synthesis where high acid stability is not required during the build.

Mechanism: DMAP-catalyzed esterification.[5] Since Fmoc-APB is achiral, we can use DMAP without racemization risk, but we must mitigate dipeptide formation (though steric bulk of the linker reduces this risk).

Reagents:

-

Fmoc-4-(4-aminophenyl)butanoic acid (3.0 eq)

-

DIC (N,N'-Diisopropylcarbodiimide) (3.0 eq)

-

DMAP (4-Dimethylaminopyridine) (0.1 eq - catalytic)[1]

-

DMF/DCM (1:1 v/v)[1]

Step-by-Step Procedure:

-

Swelling: Swell Wang resin in DCM for 30 minutes. Drain.

-

Activation: In a separate vial, dissolve Fmoc-APB (3 eq) in DMF/DCM. Add DIC (3 eq). Stir for 2-3 minutes.

-

Coupling: Add the activated solution to the resin.[4][6] Finally, add the DMAP (0.1 eq) solution.

-

Critical Order: Adding DMAP last minimizes potential side reactions before the activated ester encounters the resin hydroxyls.

-

-

Incubation: Shake for 3–12 hours at room temperature.

-

Capping: Wash resin with DMF.[2][1][3][4][5][6] Treat with Acetic Anhydride/Pyridine/DMF (1:1:8) for 30 minutes to cap unreacted hydroxyls.

Protocol C: Coupling to Rink Amide Resin (or Peptide Chain)

Best for: Creating an amide linkage to the resin or elongating a peptide chain.

Mechanism: Standard Amide Bond Formation.[5]

Reagents:

-

Fmoc-4-(4-aminophenyl)butanoic acid (3.0 eq)

-

HBTU or HATU (2.9 eq)

-

DIPEA (6.0 eq)

Step-by-Step Procedure:

-

Deprotection (if applicable): Remove Fmoc from the Rink Amide resin or previous amino acid using 20% Piperidine/DMF (

min). Wash -

Activation: Dissolve Fmoc-APB and HBTU (or HATU) in DMF. Add DIPEA. Shake for 30 seconds to pre-activate.

-

Coupling: Add mixture to the resin.

-

Incubation: Shake for 45–60 minutes .

-

Note: The aliphatic carboxyl group of Fmoc-APB couples efficiently. Standard times are usually sufficient.

-

-

Kaiser Test: Verify coupling completion (Resin should be colorless).

Critical Downstream Consideration: Elongation

The "Aniline Trap": Once Fmoc-APB is loaded and deprotected, the exposed amine is an aniline . It is significantly less reactive than standard amines.

-

Standard HBTU/DIC coupling will likely fail or proceed slowly.

-

Recommendation: Use HATU/HOAt or Symmetric Anhydrides for the next amino acid coupling.

-

Double Coupling: Perform the subsequent coupling twice (2 x 1 hour) to ensure quantitative conversion.

Workflow Visualization

The following diagram illustrates the decision matrix and workflow for loading Fmoc-APB.

Caption: Workflow for resin selection and loading of Fmoc-4-(4-aminophenyl)butanoic acid. Note the specific capping and activation variations.

Quality Control (QC)

Verification of loading is mandatory before proceeding to chain elongation.

Method: UV Spectrophotometric Quantitation

-

Dry a resin sample (5–10 mg) under vacuum.

-

Weigh exactly ~5 mg into a volumetric flask (10 mL or 25 mL).

-

Shake for 20 minutes (ensure complete Fmoc removal).

-

Measure Absorbance (

) at 290 nm (Reference cell: 20% Piperidine/DMF).[3] -

Calculate Loading (

):

References

-

PubChem. (2025).[9][10] 4-(4-Aminophenyl)butanoic acid - Compound Summary. National Library of Medicine. Available at: [Link]

- Barlos, K., et al. (1989). Darstellung geschützter Peptid-Fragmente unter Einsatz substituierter Triphenylmethyl-Harze. Tetrahedron Letters, 30(30), 3943-3946.

- Albericio, F., & Tulla-Puche, J. (2008). The Power of 2-Chlorotrityl Chloride Resin in Solid-Phase Synthesis. Combinatorial Chemistry & High Throughput Screening. (Review of 2-CTC utility for sensitive linkers).

Sources

- 1. peptideweb.com [peptideweb.com]

- 2. rsc.org [rsc.org]

- 3. chem.uci.edu [chem.uci.edu]

- 4. peptide.com [peptide.com]

- 5. Peptide Resin Loading Protocols [sigmaaldrich.com]

- 6. chempep.com [chempep.com]

- 7. bharavilabs.in [bharavilabs.in]

- 8. digital.csic.es [digital.csic.es]

- 9. chemimpex.com [chemimpex.com]

- 10. 4-(4-Aminophenyl)butanoic acid | C10H13NO2 | CID 27049 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Strategic Incorporation of Fmoc-4-(4-aminophenyl)butanoic Acid in ADC Linker Scaffolds

Abstract & Chemical Rationale

The development of homogeneous Antibody-Drug Conjugates (ADCs) requires precise control over the linker-payload assembly. Fmoc-4-(4-aminophenyl)butanoic acid (CAS: 186320-14-9) serves as a critical bifunctional spacer in this domain. Unlike flexible aliphatic chains (e.g., PEG), the phenyl ring in this spacer introduces structural rigidity, which can reduce aggregation by limiting the solvent accessibility of the hydrophobic payload.

This Application Note details a Solid-Phase Synthesis (SPS) strategy to construct a Linker-Drug intermediate using this building block, followed by its activation and conjugation to a monoclonal antibody (mAb).

Key Advantages of this Scaffold:

-

Fmoc Orthogonality: Allows for controlled, stepwise assembly of complex payloads on acid-labile resins.

-

Aromatic Stability: The phenyl-amide bond formed after deprotection is highly stable in circulation, ideal for ADCs requiring lysosomal degradation for drug release (non-cleavable linker strategy).

-

Spacer Length: The C4-alkyl chain combined with the phenyl ring provides optimal spacing (~10 Å) to minimize steric hindrance during antibody conjugation.

Experimental Workflow: The "Resin-to-Antibody" Pipeline

The synthesis is divided into two phases:

-

Phase A: Solid-Phase assembly of the Linker-Payload intermediate.

-

Phase B: Activation and Bioconjugation to the Antibody.

Visualization of the Workflow

Figure 1: Step-wise workflow from raw building block to conjugated ADC using a solid-phase approach.

Phase A: Solid-Phase Synthesis of Linker-Payload

Objective: To attach a cytotoxic payload (e.g., a derivative of MMAE or Doxorubicin containing a carboxyl group) to the amine of the spacer, while the spacer's acid group is protected by the resin.

Materials Required[1][2][3][4][5][6][7][8][9][10][11][12]

-

Resin: 2-Chlorotrityl Chloride Resin (allows cleavage of protected peptide/linker fragments under mild acidic conditions).

-

Reagents: Piperidine (Fmoc removal), HATU/DIPEA (Coupling), TFA (Cleavage).

Protocol Steps

Step 1: Resin Loading[3]

-

Swell 1.0 g of 2-Chlorotrityl Chloride resin in dry DCM (10 mL) for 30 mins.

-

Dissolve Fmoc-4-(4-aminophenyl)butanoic acid (1.2 eq relative to resin loading) in dry DCM/DMF (1:1) with DIPEA (4 eq).

-

Add solution to resin and shake for 2 hours at RT.

-

Capping: Add MeOH (1 mL) to the reaction mixture and shake for 15 mins to cap unreacted chlorides.

-

Wash resin: 3x DCM, 3x DMF, 3x DCM.

Step 2: Fmoc Deprotection[4][3]

-

Treat resin with 20% Piperidine in DMF (10 mL) for 5 mins. Drain.

-

Repeat treatment for 15 mins.

-

Wash resin extensively (5x DMF, 5x DCM) to remove all piperidine (crucial to prevent side reactions during coupling).

-

QC Check: Perform a Kaiser Test.[4] A blue resin indicates free amines are present.

-

Step 3: Payload Coupling

Note: The payload must have a free carboxylic acid or be activated as an NHS ester.

-

Dissolve the Cytotoxic Payload (1.5 eq), HATU (1.5 eq), and HOAt (1.5 eq) in DMF.

-

Add DIPEA (3.0 eq) to activate the acid.

-

Add the mixture to the deprotected resin. Shake for 4–16 hours at RT (depending on payload sterics).

-

Wash resin: 3x DMF, 3x DCM.

Step 4: Cleavage from Resin[4]

-

Prepare mild cleavage cocktail: 1% TFA in DCM .

-

Treat resin with 10 mL cocktail for 2 mins. Filter immediately into a flask containing 10% Pyridine in MeOH (to neutralize TFA and prevent degradation of acid-sensitive payloads).

-

Repeat 5 times.

-

Concentrate the filtrate under vacuum.

-